molecular formula C7H14Cl2N2O B1411897 1-(Chloroacetyl)piperidin-4-amine hydrochloride CAS No. 1158291-99-6

1-(Chloroacetyl)piperidin-4-amine hydrochloride

Cat. No.: B1411897
CAS No.: 1158291-99-6
M. Wt: 213.1 g/mol
InChI Key: OJPDGOZBJXJZLU-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H14Cl2N2O It is commonly used in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine with chloroacetyl chloride. The process can be summarized as follows:

    Starting Materials: Piperidine and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a controlled level, often around 0-5°C, to ensure the reaction proceeds smoothly.

    Procedure: Piperidine is dissolved in a suitable solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for a specified period, typically a few hours, to ensure complete conversion.

    Isolation: The product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form piperidin-4-amine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

1-(Chloroacetyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it may modulate biological pathways involved in disease processes.

Comparison with Similar Compounds

    1-(Bromoacetyl)piperidin-4-amine hydrochloride: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    1-(Fluoroacetyl)piperidin-4-amine hydrochloride: Contains a fluoroacetyl group, offering different reactivity and properties.

    1-(Iodoacetyl)piperidin-4-amine hydrochloride: Features an iodoacetyl group, which can be used in specific synthetic applications.

Uniqueness: 1-(Chloroacetyl)piperidin-4-amine hydrochloride is unique due to its specific reactivity profile and the balance between stability and reactivity provided by the chloroacetyl group. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-chloroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O.ClH/c8-5-7(11)10-3-1-6(9)2-4-10;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDGOZBJXJZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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